5-Cyclopropyl-2-methoxynicotinaldehyde
Description
5-Cyclopropyl-2-methoxynicotinaldehyde (CAS: 888499-98-7) is a nicotinaldehyde derivative with a molecular formula of C₁₀H₁₁NO₂ and a molar mass of 177.2 g/mol . This compound features a pyridine backbone substituted with a methoxy group at the 2-position, a cyclopropyl moiety at the 5-position, and an aldehyde functional group at the 3-position. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
The compound is stored under inert gas (nitrogen or argon) at 2–8°C to preserve its stability, as the aldehyde group is susceptible to oxidation and moisture . Combi-Blocks reports a purity of 95% for this compound, highlighting its suitability for high-precision synthetic applications .
Properties
IUPAC Name |
5-cyclopropyl-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-9(6-12)4-8(5-11-10)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVRERRWSSSFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732749 | |
| Record name | 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888499-98-7 | |
| Record name | 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-methoxynicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynicotinaldehyde.
Cyclopropylation: The 2-methoxynicotinaldehyde is reacted with cyclopropyl bromide in the presence of a base to introduce the cyclopropyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Degassing: The reaction mixture is degassed with nitrogen to remove any dissolved gases.
Catalysis: Catalysts such as palladium complexes (e.g., PdCl2dppf) are used to facilitate the cyclopropylation reaction.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products
Oxidation: 5-Cyclopropyl-2-methoxynicotinic acid.
Reduction: 5-Cyclopropyl-2-methoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropyl-2-methoxynicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: It may act as an inhibitor or modulator of certain enzymes, affecting their activity.
Alter Cellular Pathways: By interacting with cellular components, it can influence various biochemical pathways.
Comparison with Similar Compounds
Core Aromatic System
- Pyridine Derivatives : The main compound and its pyridine-based analogues (e.g., Methyl 2,6-dimethoxynicotinate) exhibit electron-deficient aromatic systems, enhancing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .
- Benzene/Naphthalene Derivatives : Compounds like 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde and 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde feature larger or fused aromatic systems, which may influence solubility and π-π stacking interactions in supramolecular chemistry .
Substituent Effects
- Aldehyde vs. Ester Groups : The aldehyde in this compound offers reactivity for condensations (e.g., forming Schiff bases), whereas ester-containing analogues (e.g., Methyl 6-bromo-2-methoxynicotinate) are more stable and suited for hydrolysis or transesterification .
- Cyclopropyl vs. In contrast, bromo substituents (e.g., Methyl 6-bromo-2-methoxynicotinate) enable cross-coupling reactions like Suzuki-Miyaura .
Purity and Stability
- The 95% purity of this compound aligns with industry standards for intermediates, though 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde achieves a higher purity of 98% , suggesting superior synthetic optimization .
- Storage under inert gas for the main compound contrasts with unspecified conditions for others, implying greater sensitivity to oxidative degradation .
Biological Activity
5-Cyclopropyl-2-methoxynicotinaldehyde (CAS No. 888499-98-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclopropyl group, which is known for introducing strain and unique reactivity patterns, making it a subject of various pharmacological studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₃NO₂. The presence of the cyclopropyl ring contributes to its distinctive reactivity, while the methoxy and aldehyde functional groups enhance its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 203.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Research indicates that this compound may interact with several biological targets, including enzymes and receptors. The aldehyde group is known to participate in nucleophilic addition reactions, which can influence enzyme activity and receptor binding.
Pharmacological Studies
Preliminary studies suggest that compounds similar to this compound exhibit activities at various serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control. The cyclopropyl moiety may enhance binding affinity and selectivity due to its unique steric properties.
Case Study: Activity at Serotonin Receptors
A study focusing on structurally related compounds demonstrated that modifications in the substituents significantly affect receptor selectivity and potency. For instance, derivatives with specific alkoxy groups showed enhanced activity at the 5-HT2C receptor while minimizing interactions with the 5-HT2A and 5-HT2B receptors, which are associated with adverse effects like cardiac complications.
Table 2: Comparative Biological Activity of Related Compounds
| Compound Name | EC50 (nM) | Receptor Selectivity |
|---|---|---|
| This compound | TBD | Potentially selective for 5-HT2C |
| (+)-15a (N-methyl derivative) | 23 | High selectivity for 5-HT2C |
| (+)-19 (N-benzyl derivative) | 24 | Selective over 5-HT2B |
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for developing new therapeutics targeting serotonin pathways. Its unique structure allows for diverse interactions that could be exploited for therapeutic benefits.
In Vitro Studies
In vitro assays have shown that this compound can modulate enzyme activity related to neurotransmitter synthesis, suggesting a role in neuropharmacology. Further investigation into its effects on neuronal signaling pathways could provide insights into its therapeutic applications.
Antimicrobial Activity
Some derivatives of nicotinaldehyde compounds have been screened for antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μM) | Activity |
|---|---|---|
| Compound A | <10 | Strong antibacterial activity |
| Compound B | >100 | Weak or no activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
